molecular formula C14H20ClNO3S2 B2697521 1-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide CAS No. 2034486-54-7

1-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide

Cat. No. B2697521
CAS RN: 2034486-54-7
M. Wt: 349.89
InChI Key: WYENTAPLXKLGIB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H20ClNO3S2 and its molecular weight is 349.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research and Drug Development

Mechanism of Action: This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. The specific substitution pattern on the phenyl ring (4-chloro and 4-methoxy groups) influences its biological activity.

Potential Applications:

Plant Growth Regulation

Role as a Plant Growth Retardant: This compound has been studied as a plant growth retardant . When applied to rice plants, it significantly inhibits growth. Understanding its mode of action and potential agricultural applications is crucial .

Organic Synthesis

Cobalt-Catalyzed Radical Hydroacylation: Researchers have explored its use as a reagent in the cobalt-catalyzed radical hydroacylation of alkenes to ketones . Under mild conditions, it can install ketone functionalities into various compounds, making it versatile for organic synthesis .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S2/c1-19-14(6-8-20-9-7-14)11-16-21(17,18)10-12-2-4-13(15)5-3-12/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENTAPLXKLGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide

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